Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
Overview
Description
“Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate” is a compound that has been mentioned in the context of being an endogenous metabolite . It is related to the compound “methyl 2- (2,3-dihydro-1H-indol-6-yl)acetate hydrochloride” which has a molecular weight of 227.69 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new melatonin receptor ligands have been obtained by 2-substitution of melatonin with various groups . Additionally, a synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles .Scientific Research Applications
Overview of Related Research
While specific information on Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate was not identified, research on indole derivatives, synthesis methods, and their applications in various fields such as pharmaceuticals, material science, and biochemistry is vast. Indole and its derivatives are critical in medicinal chemistry, with applications ranging from anticancer, antimicrobial, to anti-inflammatory agents.
Potential Applications in Drug Synthesis
A study on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel highlights the importance of efficient synthetic methods for medically significant indole derivatives. The review discusses various synthetic methodologies for (S)-clopidogrel, pointing to the potential application of this compound in the synthesis of complex therapeutic agents (Saeed et al., 2017).
Exploration in Biochemical Pathways
Research into biochemical pathways involving indole derivatives, such as the study on bacterial catabolism of indole-3-acetic acid, may offer insights into the biochemical roles and potential applications of this compound in environmental or biological systems (Laird, Flores, & Leveau, 2020).
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds. They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These changes can include alterations in cell signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Therefore, it is plausible that Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given the known properties of indole derivatives, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINXEYLEMFBPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001284881 | |
Record name | Methyl 2,3-dihydro-1H-indole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150535-14-1 | |
Record name | Methyl 2,3-dihydro-1H-indole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150535-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-dihydro-1H-indole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001284881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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